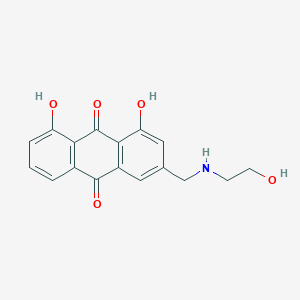
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a 9,10-anthraquinone core with a 2-hydroxyethylamino)methyl group attached. The molecular weight of this compound is 313.3 g/mol.Applications De Recherche Scientifique
Topoisomerase II-Mediated DNA Cleavage and Antitumor Activity:
- A group of derivatives including 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone showed inhibition of Topoisomerase II-mediated DNA cleavage, indicating a role in antitumor activities. These compounds inhibited leukemia cell growth and stimulated the formation of Topo II-DNA cleavable complexes. The cytotoxicity and irreversibility of the DNA cleavable complex formation suggest that these compounds are potential candidates for anticancer therapy due to their interaction with DNA Topoisomerase II (Kong et al., 1992).
Novel Anthraquinone Derivatives and Antifungal Activity:
- Novel anthraquinone derivatives, including a new compound closely related to 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone, have been isolated from the endophytic fungus Phoma sorghina. The compounds' structures were identified using spectroscopic data, and the derivatives may possess potential biological activities (Borges & Pupo, 2006).
Antibacterial Activity:
- Synthesis and antibacterial activity of several anthraquinone derivatives were investigated, demonstrating some level of moderate activity against bacteria like Bacillus subtilis, Escherichia coli, and Salmonella typhi. These findings indicate the potential for anthraquinone derivatives, including compounds related to 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone, to be used in developing new antibacterial agents (Nurbayti et al., 2022).
Synthesis and Characterization for Diverse Applications:
- Research has been conducted on the efficient synthesis of a range of anthraquinone derivatives, including 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones. These compounds have potential applications in various fields, such as dyes, pigments, and possibly pharmaceuticals, demonstrating the versatile nature of anthraquinone derivatives (Sharghi & Forghaniha, 1995).
Extraction and Membrane Transport of Metal Ions:
- Studies have shown that some 9,10-anthraquinone derivatives are effective in the solvent extraction and membrane transport of metal ions. This suggests possible applications in environmental engineering, waste treatment, or recycling processes (Dadfarnia et al., 1993).
Cytotoxic Effects and Anticancer Applications:
- Synthesis of new cytotoxic aminoanthraquinone derivatives has shown promise in the inhibition of various cancer cell lines. This highlights the potential therapeutic applications of anthraquinone derivatives in cancer treatment (Nor et al., 2013).
Propriétés
IUPAC Name |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20/h1-3,6-7,18-21H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDADNGAROBMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153182 | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
CAS RN |
121210-80-8 | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121210808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



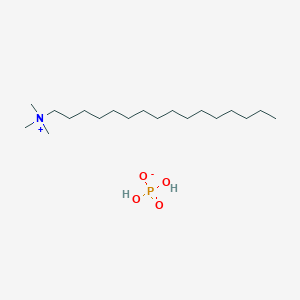

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
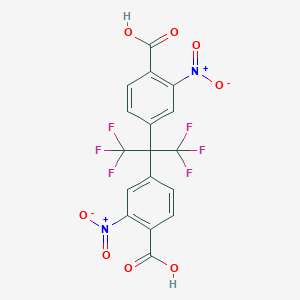
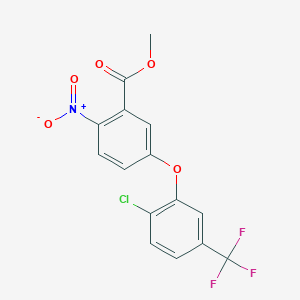
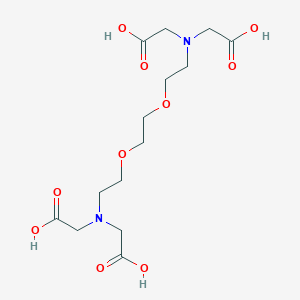
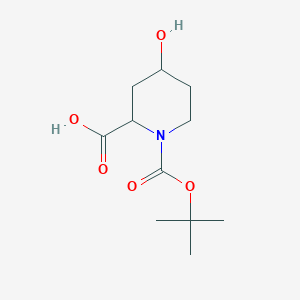
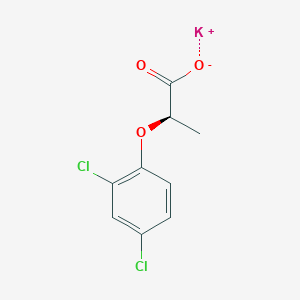
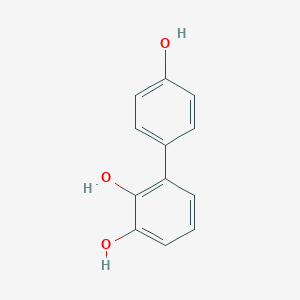
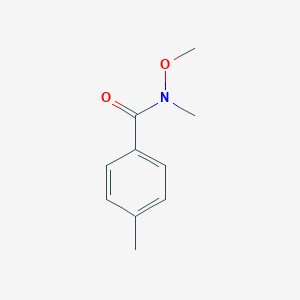
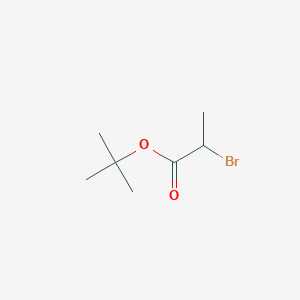
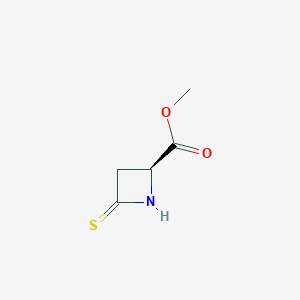
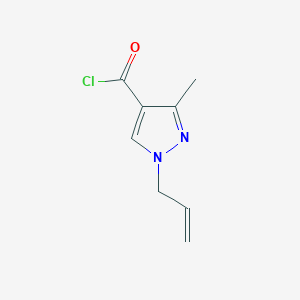
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)